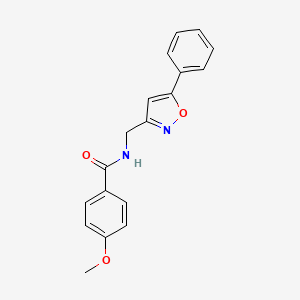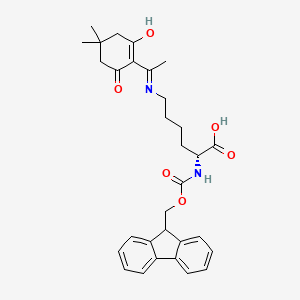
Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, and ring-opening of aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds with structural similarities often focuses on the synthesis of novel derivatives and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing compounds with piperazine substitutions and quinazolinone derivatives, demonstrating the flexibility and diversity of organic synthesis techniques in creating molecules with potential biological activity (Fathalla & Pazdera, 2017; Habib et al., 2013). These synthesis strategies can lay the groundwork for producing compounds with specific pharmacological targets.
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial research, where novel molecules are screened for their potential to inhibit or kill pathogenic microorganisms. Various studies have synthesized and tested derivatives for their antimicrobial properties, finding some compounds to exhibit good or moderate activities against a range of bacteria and fungi (Bektaş et al., 2007; Patel & Shaikh, 2011). These findings highlight the potential of such compounds in developing new antibiotics or antifungal medications.
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
896385-67-4 |
|---|---|
Nombre del producto |
Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Fórmula molecular |
C29H36ClN5O5 |
Peso molecular |
570.09 |
Nombre IUPAC |
methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39) |
Clave InChI |
HLRHBFCCADLNDV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



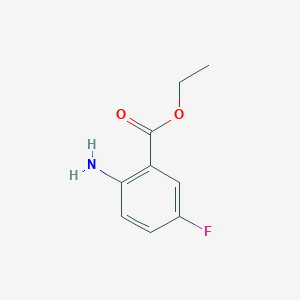
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)
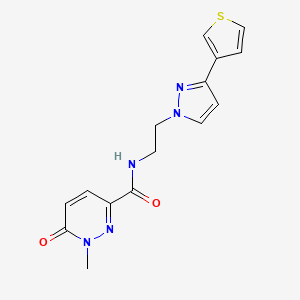
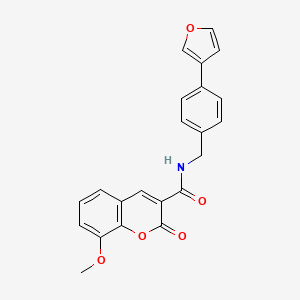
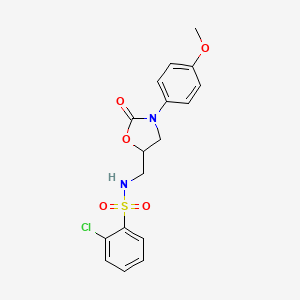
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)
